molecular formula C6H8BrN3O2 B15045206 3-Bromo-5-nitro-1-propyl-1H-pyrazole

3-Bromo-5-nitro-1-propyl-1H-pyrazole

Cat. No.: B15045206
M. Wt: 234.05 g/mol
InChI Key: VXPDFRGRXXQMAB-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-1-propyl-1H-pyrazole is a halogenated nitro-pyrazole derivative with a molecular formula of C₆H₇BrN₃O₂ (molecular weight: 233.05 g/mol). Its structure features a pyrazole ring substituted with bromine at position 3, a nitro group at position 5, and a propyl chain at position 1. The nitro group enhances electrophilicity, while the bromine atom provides a site for cross-coupling reactions. The propyl substituent may influence solubility and steric interactions in synthetic pathways.

Properties

IUPAC Name

3-bromo-5-nitro-1-propylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-3-9-6(10(11)12)4-5(7)8-9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPDFRGRXXQMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-bromo-5-amino-1-propyl-1H-pyrazole, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-1-propyl-1H-pyrazole involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural and synthetic differences between 3-Bromo-5-nitro-1-propyl-1H-pyrazole and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Spectral Data Applications
This compound Br (C3), NO₂ (C5), propyl (N1) 233.05 N/A N/A Pharmaceutical intermediates
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one Br (C4), BrCH₂ (C5), dimethylphenyl (C2) 316.10 (from m/z 317 [M+H]⁺) Low resolution LC/MS (1.48 min) Agrochemical precursors, ligand synthesis
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine Br (C4), cyclopropyl (C3), phenyl (N1) 290.13 (calculated) N/A N/A Specialty chemical synthesis
5-Bromo-1,3-dimethyl-1H-pyrazole Br (C5), methyl (N1, C3) 175.03 96% N/A High-yield intermediate for organometallics
Key Observations:
  • Electronic Effects : The nitro group in the target compound increases electrophilicity at C5 compared to amine or methyl substituents in analogs . This enhances reactivity in nucleophilic aromatic substitution.
  • Stability : Nitro-substituted pyrazoles (e.g., the target compound) may exhibit lower thermal stability compared to bromo-methyl derivatives due to the nitro group’s propensity for decomposition under heat .

Biological Activity

3-Bromo-5-nitro-1-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by the presence of bromine, nitro, and propyl groups. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.

The compound's structure can be represented as follows:

IUPAC Name 3 bromo 5 nitro 1 propylpyrazole\text{IUPAC Name 3 bromo 5 nitro 1 propylpyrazole}

Chemical Formula : C6_6H8_8BrN3_3O2_2

The biological activity of this compound is linked to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the bromine atom may participate in halogen bonding, influencing the compound's binding affinity to target proteins.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound has potential efficacy against various bacterial strains, including E. coli and S. aureus. The presence of the propyl group enhances its lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action .

Anticancer Properties

The compound has been explored for its anticancer potential. In vitro studies have demonstrated that derivatives of pyrazoles can inhibit cancer cell proliferation across multiple cancer lines, including HepG2 (liver cancer) and A549 (lung cancer). The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth when tested against standard strains. The compound showed comparable efficacy to known antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications to the pyrazole structure enhanced anticancer activity significantly. For example, a derivative exhibited an IC50 value of 0.19 µM against BRAF (V600E) mutant cells, highlighting its potential in targeted cancer therapies .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-Bromo-1H-pyrazole Lacks nitro and propyl groupsReduced antimicrobial activity
5-Nitro-1-propyl-1H-pyrazole Lacks bromine atomAltered substitution reactions
3-Bromo-5-amino-1-propyl-pyrazole Reduced nitro groupEnhanced anticancer properties

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